

# Reducing background interference in electrochemical analysis of nickel

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## Compound of Interest

Compound Name: Nickel

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## Technical Support Center: Electrochemical Analysis of Nickel

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the electrochemical analysis of **nickel**, with a focus on reducing background interference.

### Troubleshooting Guides

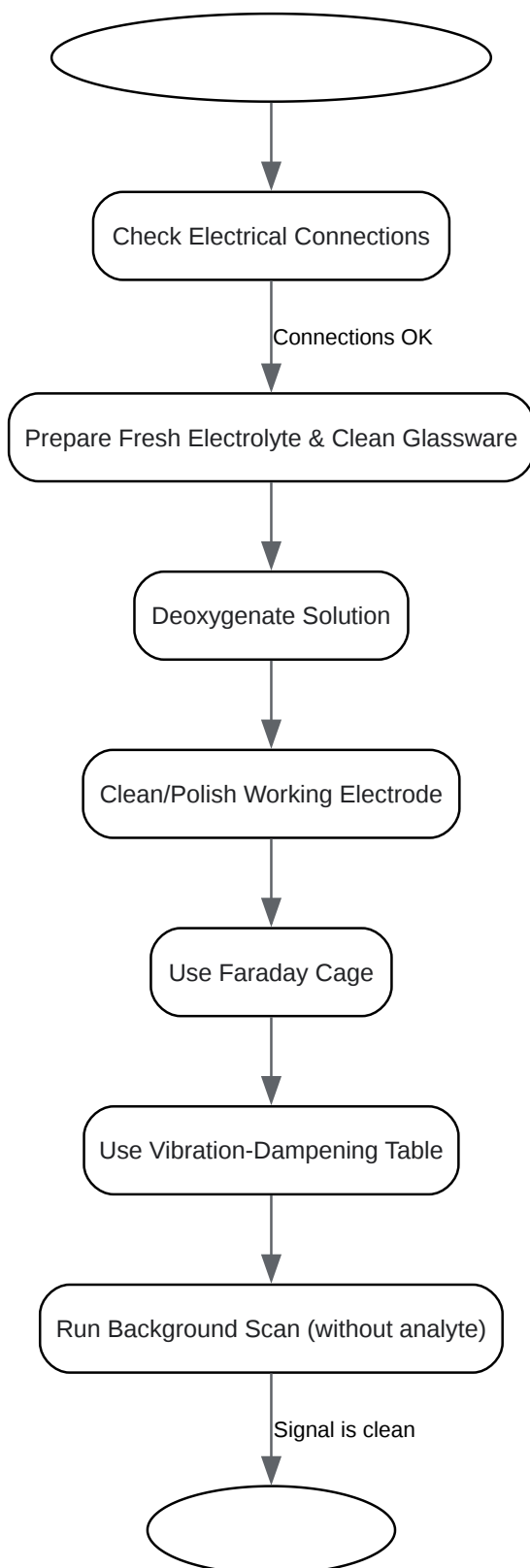
#### Issue 1: High Background Current or Noisy Signal

High background currents can mask the **nickel** signal, leading to inaccurate measurements. A noisy signal can make peak identification and quantification difficult.

Possible Causes and Solutions:

Cause	Solution
Contaminated Glassware or Electrolyte	Thoroughly clean all glassware with a suitable cleaning agent (e.g., piranha solution, with appropriate safety precautions) followed by rinsing with ultrapure water ( $>18\text{ M}\Omega\text{-cm}$ ). Prepare fresh electrolyte solutions using high-purity reagents and ultrapure water.[1]
Dissolved Oxygen	Deoxygenate the electrolyte solution by purging with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes before the experiment. Maintain an inert atmosphere over the solution during the analysis to prevent oxygen from redissolving.[1][2]
Dirty or Improperly Prepared Working Electrode	Polish the working electrode surface according to the manufacturer's instructions (e.g., with alumina slurry for a glassy carbon electrode) to ensure a clean and reproducible surface. After polishing, sonicate the electrode in ultrapure water and then ethanol to remove any residual polishing material.[1]
Electromagnetic Interference (EMI)	Use a Faraday cage to shield the electrochemical cell from external electromagnetic fields from power lines and other electronic equipment.[1]
Mechanical Vibrations	Place the electrochemical setup on a vibration-dampening table to minimize noise from building movements or nearby machinery.[1]
Poor Electrical Connections	Ensure all electrode connections to the potentiostat are secure and free of corrosion. Problems with the internal structure of the electrode, such as poor contacts, can lead to high resistivity and noise.[3]

## Troubleshooting Workflow:

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Caption: Troubleshooting workflow for high background or noisy signals.

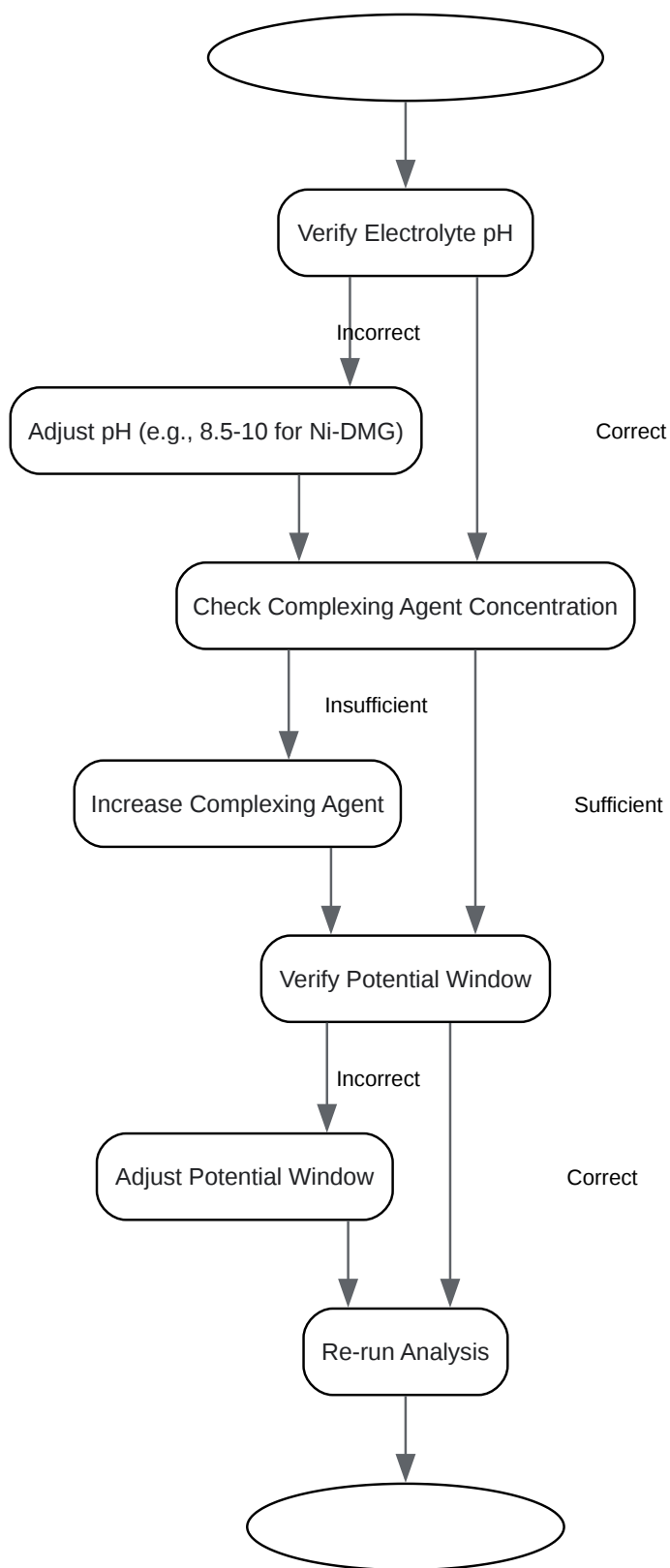
## Issue 2: Poorly Defined or Absent Nickel Peak

The absence of a clear **nickel** peak can be due to a variety of chemical and instrumental factors.

Possible Causes and Solutions:

Cause	Solution
Inappropriate pH of the Electrolyte	The pH of the electrolyte significantly affects the nickel reduction potential and the formation of nickel complexes. For Ni(II) detection using dimethylglyoxime (DMG), a pH between 8.5 and 10 is often optimal for complex formation. <sup>[4]</sup> Below pH 8, complex formation may be minimal. <sup>[4]</sup> The reduction potential of nickel shifts to more negative values as the pH increases. <sup>[5][6]</sup>
Insufficient Complexing Agent Concentration	For methods relying on complexation, such as with dimethylglyoxime (DMG), ensure the concentration of the complexing agent is sufficient to bind with the nickel ions. <sup>[4][7]</sup>
Interference from Other Metal Ions	Other metal ions, such as cobalt and zinc, can interfere with nickel detection. Cobalt, in particular, can form complexes with DMG under similar conditions. <sup>[4]</sup> Consider using a modified electrode or a masking agent to improve selectivity. <sup>[4][8][9]</sup>
Incorrect Potential Window	Ensure the potential window of the scan is appropriate to observe the reduction or oxidation of the nickel species of interest. The peak potential for nickel can vary significantly depending on the pH and the supporting electrolyte. <sup>[5]</sup>
Electrode Fouling	The electrode surface can become fouled by the adsorption of reaction products or other species in the sample, leading to a decrease in signal over time. <sup>[10]</sup> Regularly clean and polish the working electrode.

pH Optimization Workflow:



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Caption: Workflow for optimizing experimental conditions to observe a **nickel** peak.

## Frequently Asked Questions (FAQs)

Q1: What is the most common source of interference in **nickel** electrochemical analysis?

A1: One of the most significant sources of interference is the presence of other metal ions, particularly cobalt, which has similar electrochemical properties and can form complexes with the same ligands used for **nickel** detection, such as dimethylglyoxime (DMG).<sup>[4][8]</sup> Additionally, dissolved oxygen can be readily reduced and produce a large background signal that can obscure the **nickel** signal.<sup>[1][2]</sup>

Q2: How does pH affect the electrochemical signal of **nickel**?

A2: The pH of the electrolyte solution has a strong influence on the electrochemical behavior of **nickel**. It affects the reduction potential of **nickel** ions and the formation and stability of **nickel** complexes. For instance, in the presence of DMG, the formation of the  $\text{Ni}(\text{DMG})_2$  complex, which is crucial for sensitive detection, is highly pH-dependent, with optimal signals often observed in a pH range of 8.5 to 10.<sup>[4]</sup> The reduction potential for **nickel** generally shifts to more negative values as the pH increases.<sup>[5][6]</sup>

Q3: What are the advantages of using a complexing agent like dimethylglyoxime (DMG)?

A3: Complexing agents like DMG can significantly enhance the sensitivity and selectivity of **nickel** detection.<sup>[4]</sup> By forming a stable complex with  $\text{Ni}(\text{II})$  ions, the complex can be preconcentrated on the electrode surface, leading to a much larger and more easily measurable signal, particularly in techniques like adsorptive stripping voltammetry.<sup>[4][11]</sup> This complexation can also help to distinguish the **nickel** signal from that of some interfering ions.<sup>[4]</sup>

Q4: Can modifying the electrode surface help reduce background interference?

A4: Yes, modifying the electrode surface is a powerful strategy to enhance sensitivity and reduce interference. For example, modifying a glassy carbon electrode with a Nafion-graphene nanocomposite and DMG has been shown to improve the surface area and electron transfer kinetics, leading to better detection limits for **nickel**.<sup>[4][8]</sup> Other modifications, such as using metal-organic frameworks (MOFs), can also improve the electrocatalytic activity and selectivity for **nickel** detection.<sup>[12]</sup>

Q5: What is background subtraction and should I use it?

A5: Background subtraction is a technique where a voltammogram recorded in the absence of the analyte (or before a stimulus) is subtracted from the voltammogram recorded in the presence of the analyte.[13] The goal is to remove the non-faradaic (capacitive) current and other background signals to better visualize the faradaic current from the analyte. While it can improve the signal-to-noise ratio, it's important to note that it's not a perfect correction and may not remove all dynamic, non-specific current contributions.[14] For some applications, particularly with modern data analysis techniques like machine learning, using the raw, background-inclusive data may be more robust.[14]

## Experimental Protocols

### Protocol 1: General Cleaning Procedure for Working Electrodes (e.g., Glassy Carbon Electrode)

- Mechanical Polishing:
  - Place a small amount of 0.3  $\mu\text{m}$  alumina slurry on a polishing pad.
  - Gently polish the electrode surface in a figure-eight motion for 3-5 minutes.
  - Rinse the electrode thoroughly with ultrapure water.
  - Repeat the polishing step with 0.05  $\mu\text{m}$  alumina slurry for 3-5 minutes.
  - Rinse the electrode thoroughly with ultrapure water.
- Sonication:
  - Place the polished electrode in a beaker of ultrapure water and sonicate for 5 minutes to remove any adhered alumina particles.
  - Transfer the electrode to a beaker of ethanol and sonicate for another 5 minutes.
- Drying:
  - Dry the electrode surface with a gentle stream of high-purity nitrogen or argon gas.
  - The electrode is now ready for use.

## Protocol 2: Adsorptive Stripping Voltammetry (AdSV) of Nickel using a Dimethylglyoxime (DMG) Modified Electrode

This protocol is adapted from methodologies described for enhanced **nickel** detection.[\[4\]](#)[\[11\]](#)

- Electrolyte Preparation:
  - Prepare a 0.1 M ammonia/ammonium buffer solution and adjust the pH to 9.2.[\[11\]](#)
  - Add dimethylglyoxime (DMG) to the buffer to a final concentration of  $5 \times 10^{-5}$  M.[\[11\]](#)
- Electrochemical Measurement:
  - Transfer 20 mL of the DMG-containing buffer solution to the electrochemical cell.
  - Deoxygenate the solution by purging with high-purity nitrogen for 15-20 minutes.
  - Immerse the cleaned working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.
  - Preconcentration Step: Apply a deposition potential of -0.7 V for 120 seconds while stirring the solution.[\[11\]](#) This allows the  $\text{Ni}(\text{DMG})_2$  complex to adsorb onto the working electrode surface.
  - Stop the stirring and allow the solution to become quiescent for 5 seconds.
  - Stripping Step: Scan the potential from -0.7 V to -1.3 V using a differential pulse or square wave voltammetry waveform. The **nickel** reduction peak should appear around -1.1 V.[\[11\]](#)
- Quantification:
  - Construct a calibration curve by adding known concentrations of a standard **nickel** solution to the electrochemical cell and repeating the measurement.
  - The peak current or area should be proportional to the **nickel** concentration.

### Quantitative Data Summary

Parameter	Value	Conditions	Reference
Optimal pH for Ni-DMG Complex Formation	8.5 - 10	Adsorptive Stripping Voltammetry	[4]
Ni(II) Reduction Potential Shift with pH	Shifts to more negative potentials with increasing pH	Cyclic Voltammetry	[5][6]
Typical Deposition Potential (AdSV)	-0.7 V	0.1 M ammonia buffer (pH 9.2), $5 \times 10^{-5}$ M DMG	[11]
Typical Deposition Time (AdSV)	120 s	0.1 M ammonia buffer (pH 9.2), $5 \times 10^{-5}$ M DMG	[11]
Observed Ni(II) Reduction Peak (AdSV)	Approx. -1.1 V	vs. Ag/AgCl in 0.1 M ammonia buffer (pH 9.2)	[11]

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